![molecular formula C27H23NO4 B2532304 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]benzoic acid CAS No. 2416262-95-6](/img/structure/B2532304.png)

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

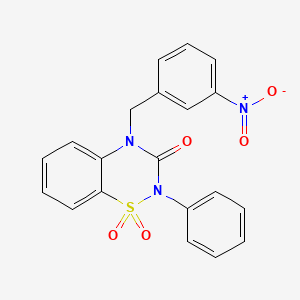

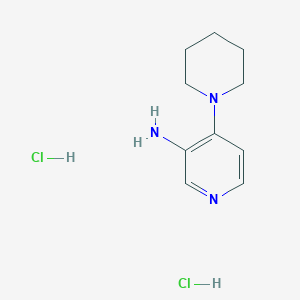

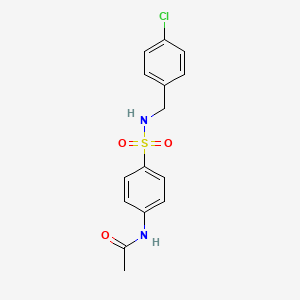

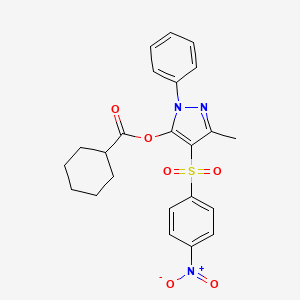

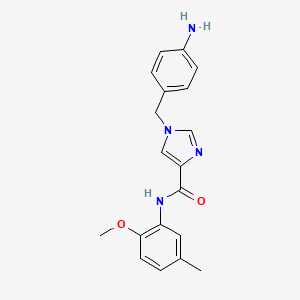

“2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]benzoic acid” is a chemical compound with the molecular formula C27H23NO4. It is related to other compounds such as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid and N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine .

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C27H23NO4. Related compounds have been characterized using techniques such as HPLC .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 425.484. It is a solid at 20°C .

Scientific Research Applications

Protective Group in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is extensively used to protect hydroxy-groups in the synthesis of complex molecules, including nucleotides and peptides. Its stability under both acid- and base-labile conditions and ease of removal, without affecting other sensitive groups, makes it invaluable in multi-step organic synthesis. This role is particularly highlighted in the synthesis of an octathymidylic acid fragment, where Fmoc serves as a protective group for hydroxy functions, showcasing its broad applicability in nucleotide chemistry (Gioeli & Chattopadhyaya, 1982).

Synthesis of Lanthanide-based Coordination Polymers

Lanthanide-based coordination polymers, synthesized from derivatives including 3,5-bis(pyridine-2-ylmethoxy)benzoic acid, have been studied for their crystal structures and photophysical properties. These polymers exhibit significant potential in light harvesting and luminescence, with applications in materials science and photonic devices. The work on these polymers underscores the utility of pyridine-2-ylmethoxy benzoic acid derivatives in constructing complex, functionally diverse materials (Sivakumar et al., 2011).

Catalytic Applications in Organic Synthesis

The compound 2-(pyridine-2-ylmethylsulfanyl)benzoic acid has been utilized in creating new classes of water-soluble catalysts for the transfer hydrogenation of carbonyl compounds. This application is critical in the field of green chemistry, providing an environmentally friendly approach to reducing carbonyl compounds using glycerol as a hydrogen source. Such catalysts are pivotal in synthesizing a wide range of organic compounds, including alcohols and amines, through sustainable methodologies (Prakash et al., 2014).

Inhibitors of Cell Adhesion Processes

Fluoren-9-ylalkanoic and alkylbenzoic acids have been synthesized as inhibitors of neutrophil recruitment, showing potential as anti-inflammatory agents. These compounds target beta 2-integrins, demonstrating significant potency in inhibiting neutrophil adherence to endothelial cells. Such inhibitors have therapeutic potential in treating inflammatory diseases by preventing the excessive accumulation of leukocytes in tissues (Hamilton et al., 1995).

Fluorene-based Metal-Ion Sensing

A fluorene derivative has been developed as a sensitive and selective probe for Zn2+, demonstrating high efficiency in metal-ion sensing. This application is significant in biological imaging and sensing, where accurate detection and quantification of metal ions are critical. The probe's photophysical and photochemical properties, combined with its two-photon absorption capabilities, make it an excellent tool for advanced imaging techniques, including two-photon fluorescence microscopy (Belfield et al., 2010).

properties

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23NO4/c29-26(30)24-12-6-1-7-19(24)18-13-15-28(16-14-18)27(31)32-17-25-22-10-4-2-8-20(22)21-9-3-5-11-23(21)25/h1-13,25H,14-17H2,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRBBXPLBPJROS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-((1H-indole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2532224.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2532226.png)

![6-(3-Chloro-4-methoxyphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532234.png)

![4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B2532241.png)